molecular formula C18H22N2O2S B2381081 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea CAS No. 2320899-27-0

1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2381081
CAS No.: 2320899-27-0
M. Wt: 330.45
InChI Key: SAABZCGXCRJGHS-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a thiophen-3-yl group and an o-tolyl (2-methylphenyl) moiety. The urea linkage (-NH-C(O)-NH-) bridges the tetrahydro-2H-pyran-methyl group and the aromatic o-tolyl substituent.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)20-17(21)19-13-18(7-9-22-10-8-18)15-6-11-23-12-15/h2-6,11-12H,7-10,13H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAABZCGXCRJGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S, with a molecular weight of 330.45 g/mol. The compound features a thiophene ring and a tetrahydro-pyran moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H22N2O2S
Molecular Weight330.45 g/mol
PurityTypically ≥ 95%

Biological Activity Overview

Research indicates that urea derivatives, particularly those containing thiophene and tetrahydro-pyran moieties, exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have been shown to possess antibacterial and antifungal properties. In particular, urea derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Some studies suggest that urea derivatives can induce apoptosis in cancer cells. For instance, compounds analogous to the target molecule have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentration levels .

Antimicrobial Activity

A study assessing the antimicrobial properties of thiophene-containing ureas found that certain derivatives exhibited potent activity against Gram-positive bacteria. The mechanism often involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Studies

In vitro studies have shown that similar urea compounds can inhibit cell proliferation in various cancer types. For example, one study reported that a related compound had an IC50 value of 25.1 µM against non-small cell lung cancer cells, indicating its potential as an anticancer agent .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of thiophene-based ureas, revealing that modifications to the thiophene ring and the urea nitrogen significantly influenced their biological activities. For instance:

CompoundIC50 (µM)Activity Type
Compound A25.1Anticancer
Compound B16.23Antiproliferative
Compound C0.012Antibacterial

This table illustrates how structural changes can enhance or diminish biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties and synthesis strategies:

1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea ()

  • Key Differences: Substituents: Replaces the thiophen-3-yl-tetrahydro-2H-pyran group with a methoxy-tetrahydro-2H-thiopyran (sulfur-containing ring) and substitutes the o-tolyl group with a 2-chlorophenyl ring. Polarity: The thiopyran ring (sulfur vs. oxygen in pyran) increases lipophilicity (logP) and may reduce aqueous solubility.

1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea (CAS 2319853-14-8, )

  • Key Differences: Substituents: Features a phenoxyethyl group instead of o-tolyl and retains the thiophen-3-yl-tetrahydro-2H-pyran core. Physicochemical Properties:
  • Higher molecular weight (360.47 g/mol vs. ~340–350 g/mol estimated for the target compound).
  • Increased rotatable bonds (7 vs.
  • Similar XlogP (2.8) suggests comparable lipophilicity to the target compound.

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()

  • Key Differences :
    • Core Structure : Replaces the tetrahydro-2H-pyran-thiophene system with a 2-oxaadamantane (rigid polycyclic ether) and a triazine-piperidine group.
    • Pharmacological Implications : The triazine moiety is a common pharmacophore in kinase inhibitors (e.g., CDK or EGFR inhibitors), suggesting divergent target profiles compared to the thiophen-pyran-urea scaffold .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Property Target Compound 1-(2-Chlorophenyl)-3-[(4-methoxythiopyran-4-yl)methyl]urea 1-(2-Phenoxyethyl)-3-{thiophen-pyran-methyl}urea
Molecular Weight ~340–350 g/mol (estimated) 325.87 g/mol 360.47 g/mol
Aromatic Substituent o-Tolyl (2-methylphenyl) 2-Chlorophenyl Phenoxyethyl
Ring System Tetrahydro-2H-pyran-thiophene Tetrahydro-2H-thiopyran-methoxy Tetrahydro-2H-pyran-thiophene
XlogP ~2.5–3.0 (estimated) ~3.1 (predicted) 2.8
Hydrogen Bonding 2 donors, 3–4 acceptors 2 donors, 4 acceptors 2 donors, 4 acceptors

Pharmacological and Industrial Relevance

While direct data for the target compound is unavailable, its structural analogs highlight:

  • Urea Derivatives : Often exhibit kinase inhibitory activity (e.g., sorafenib) or GPCR modulation.
  • Thiophene-Pyran Systems : Enhance metabolic stability and bioavailability compared to purely aromatic systems .

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